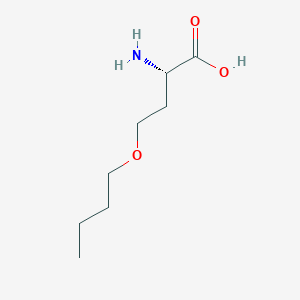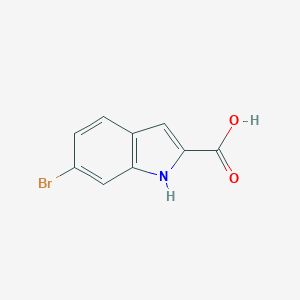
Ácido 6-bromoindol-2-carboxílico
Descripción general
Descripción
6-Bromoindole-2-carboxylic acid is a brominated indole derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the bromine atom at the 6-position of the indole ring makes it a versatile building block for further chemical transformations.
Synthesis Analysis
The synthesis of 6-bromoindole derivatives has been explored through various methods. One approach involves the palladium-catalyzed carbonylation of unprotected bromoindoles, which allows for the direct one-step synthesis of various indole carboxylic acid derivatives, including those with CNS active properties . Another method includes the regioselective dibromination of methyl indole-3-carboxylate, leading to 5,6-dibromoindole derivatives . Additionally, the synthesis of 6-bromo-2-arylindoles has been achieved starting from 2-iodobenzoic acid, showcasing the ability to selectively introduce a bromine atom at the indole C-6 position .
Molecular Structure Analysis
The molecular structure of 6-bromoindole-2-carboxylic acid is characterized by the indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The bromine atom at the 6-position and the carboxylic acid group at the 2-position are key functional groups that influence the reactivity and interaction of the molecule with various nucleophiles and electrophiles.
Chemical Reactions Analysis
6-Bromoindole derivatives participate in a variety of chemical reactions. For instance, they can undergo N-heterocyclic carbene-catalyzed [4 + 2] cyclization to form spirocarbocyclic oxindoles . They are also used in the synthesis of antiviral agents, such as derivatives of 6-bromo-5-hydroxyindole-3-carboxylic acid ethyl ester, which have shown potent antiviral activity . Moreover, reactions with N-bromosuccinimide have been employed to convert certain indole derivatives into brominated compounds10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromoindole-2-carboxylic acid are influenced by its functional groups. The bromine atom increases the molecule's density and molecular weight, while the carboxylic acid group contributes to its acidity and potential for forming salts and esters. These properties are crucial for the solubility and reactivity of the compound in various solvents and under different reaction conditions. The exact physical properties such as melting point, boiling point, and solubility would depend on the specific conditions and purity of the compound, which are not detailed in the provided papers.
Aplicaciones Científicas De Investigación
Inhibidores de la transferencia de la cadena de la integrasa del VIH-1
Se han descubierto derivados del ácido indol-2-carboxílico, como el ácido 6-bromoindol-2-carboxílico, como nuevos inhibidores de la transferencia de la cadena de la integrasa del VIH-1 . La integrasa del VIH-1 juega un papel clave en el ciclo de vida viral, y estos inhibidores pueden afectar eficazmente la replicación viral . El núcleo de indol y el grupo carboxilo C2 de estos compuestos quelan los dos iones Mg2+ dentro del sitio activo de la integrasa .
Fármacos anticancerígenos
Se ha informado que los derivados del indol, incluido el ácido 6-bromoindol-2-carboxílico, actúan como fármacos anticancerígenos . Interfieren con el huso mitótico e impiden la proliferación, expansión e invasión de células cancerosas humanas .
Métodos de detección
Los ácidos carboxílicos, incluido el ácido 6-bromoindol-2-carboxílico, se utilizan en varios métodos de detección . Estos métodos se han desarrollado para su detección en medicamentos, cosméticos, aditivos alimentarios, etc.
Mecanismo De Acción
Target of Action
The primary target of 6-Bromoindole-2-carboxylic acid is HIV-1 integrase , an enzyme that plays a crucial role in the life cycle of HIV-1 . This enzyme is responsible for the integration of the viral DNA into the host genome, a critical step in the viral replication process .
Mode of Action
6-Bromoindole-2-carboxylic acid inhibits the strand transfer of integrase . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of integrase . This interaction impairs the ability of the integrase to insert the viral DNA into the host genome, thereby inhibiting viral replication .
Biochemical Pathways
The inhibition of integrase by 6-Bromoindole-2-carboxylic acid affects the pathway of HIV-1 viral replication. By preventing the integration of viral DNA into the host genome, the compound disrupts the life cycle of the virus and prevents the production of new viral particles .
Result of Action
The inhibition of HIV-1 integrase by 6-Bromoindole-2-carboxylic acid results in a decrease in viral replication. This can potentially lead to a reduction in viral load and slow the progression of HIV-1 infection .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6-Bromoindole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It has been found to interact with HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome. The indole nucleus of 6-Bromoindole-2-carboxylic acid chelates with two magnesium ions within the active site of integrase, inhibiting its strand transfer activity . This interaction highlights the potential of 6-Bromoindole-2-carboxylic acid as a scaffold for developing integrase inhibitors.
Cellular Effects
6-Bromoindole-2-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the strand transfer of HIV-1 integrase, thereby impairing viral replication . This inhibition can lead to changes in gene expression and cellular metabolism, as the integration of viral DNA is a critical step in the viral life cycle. Additionally, indole derivatives, including 6-Bromoindole-2-carboxylic acid, have shown potential in treating cancer cells and microbial infections .
Molecular Mechanism
The molecular mechanism of 6-Bromoindole-2-carboxylic acid involves its binding interactions with biomolecules. The compound’s indole nucleus chelates with magnesium ions within the active site of HIV-1 integrase, inhibiting the enzyme’s activity . This inhibition prevents the integration of viral DNA into the host genome, thereby blocking viral replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromoindole-2-carboxylic acid have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 6-Bromoindole-2-carboxylic acid remains stable under various conditions, maintaining its inhibitory activity against HIV-1 integrase
Dosage Effects in Animal Models
The effects of 6-Bromoindole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits HIV-1 integrase without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Bromoindole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can influence its bioavailability and efficacy. Studies have shown that indole derivatives, including 6-Bromoindole-2-carboxylic acid, can affect metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 6-Bromoindole-2-carboxylic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions can provide insights into the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
6-Bromoindole-2-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Investigating its subcellular localization can help elucidate its mechanism of action and potential therapeutic targets.
Propiedades
IUPAC Name |
6-bromo-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBVYRYROZWKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398518 | |
| Record name | 6-bromoindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16732-65-3 | |
| Record name | 6-Bromo-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16732-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromoindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromoindole-2-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



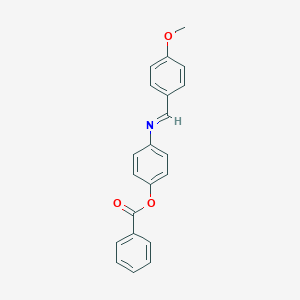
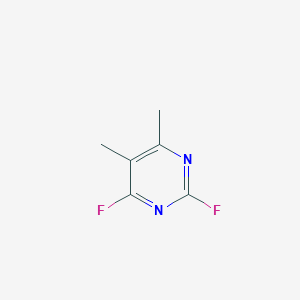
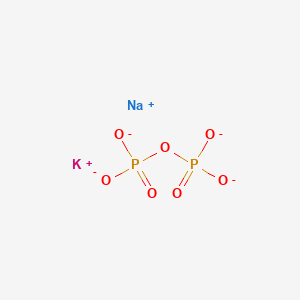

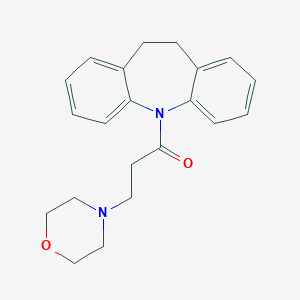
![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)


